molecular formula C27H23N3O5 B2592273 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-03-2

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

货号: B2592273
CAS 编号: 892436-03-2
分子量: 469.497
InChI 键: HAPQZRHUDQBXFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a potent and selective small-molecule inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP), specifically targeting the PARP1 and PARP2 isoforms. Its mechanism of action involves binding to the catalytic domain of PARP, effectively trapping the enzyme on damaged DNA and inhibiting its auto-ADP-ribosylation and subsequent repair activity. This inhibition is a cornerstone of synthetic lethality, a targeted therapeutic strategy, where the compound's activity is particularly efficacious in cancers with pre-existing deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations. Research with this compound is primarily focused on oncology, investigating its potential as a monotherapy or in combination with DNA-damaging agents like chemotherapeutics or radiation to induce catastrophic DNA damage and selective cell death in malignant cells. Its specific chemical scaffold, featuring the benzofuro[3,2-d]pyrimidine core, is designed for optimal pharmacokinetic properties and target engagement, making it a valuable chemical probe for elucidating the complex roles of PARP in DNA damage response, cell cycle regulation, and cancer cell survival mechanisms.

属性

CAS 编号

892436-03-2

分子式

C27H23N3O5

分子量

469.497

IUPAC 名称

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31)

InChI 键

HAPQZRHUDQBXFE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

溶解度

not available

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. One common approach is to start with the appropriate benzofuran and pyrimidine precursors, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process .

化学反应分析

Types of Reactions

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

科学研究应用

Structural Characteristics

The molecular formula of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is C27H23N3O5C_{27}H_{23}N_{3}O_{5} with a molecular weight of approximately 459.48 g/mol. The compound features a benzofuro-pyrimidine scaffold that integrates various functional groups contributing to its biological activity.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including prostate and colon cancer cells. Molecular docking studies indicate that it interacts with key targets involved in cancer proliferation, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .

Enzyme Inhibition

The compound's structural features suggest that it may act as an enzyme inhibitor. Its analogs have been explored for their capabilities to inhibit specific enzymes linked to disease progression. For instance, compounds with similar scaffolds have shown promise as inhibitors of kinases and other enzymes critical to cancer cell metabolism .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Investigated the effects of N-benzyl derivatives on HT29 (colon cancer) and DU145 (prostate cancer) cell lines; demonstrated significant cytotoxicity .
Molecular Docking Analysis Showed effective binding interactions with EGFR; comparable efficacy to established anticancer drugs .
Synthesis and Characterization Detailed synthesis procedures confirmed through NMR and FTIR spectroscopy; established optimal conditions for high yield .

作用机制

The mechanism of action of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide ()

  • Core Structure : Shares the benzofuro[3,2-d]pyrimidine backbone.
  • Substituents :
    • Position 3: Phenyl group (vs. 4-methoxybenzyl in the target compound).
    • Acetamide: N-(2-methoxyphenyl) (vs. N-benzyl).
  • Implications: The 4-methoxybenzyl group in the target compound may enhance solubility compared to the phenyl group due to the electron-donating methoxy substituent.

Table 1: Structural and Physicochemical Comparison

Compound Core Position 3 Substituent Acetamide Substituent Molecular Weight*
Target Compound Benzofuropyrimidine 4-Methoxybenzyl N-Benzyl ~503.5 g/mol
Compound Benzofuropyrimidine Phenyl N-(2-Methoxyphenyl) ~475.5 g/mol
6-(Substituted-phenyl)pyrimidin-4-yl Derivative Benzoxazinone-pyrimidine Substituted-phenyl Methyl ~400–450 g/mol

*Molecular weights estimated from structural formulas.

Functional Analogs with Varied Cores

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()

  • Core Structure : Pyrazolo-benzothiazine (vs. benzofuropyrimidine).
  • Substituents :
    • N-(2-Fluorobenzyl) acetamide (vs. N-benzyl).
  • The pyrazolo-benzothiazine core may confer distinct electronic properties, affecting redox stability .

4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl) Chromen Derivatives ()

  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused with chromen.
  • Substituents : Fluorophenyl and sulfonamide groups.
  • Fluorine substituents may improve metabolic stability but reduce solubility relative to methoxy groups .

Research Findings and Implications

  • Substituent Effects: Methoxy groups (e.g., 4-methoxybenzyl) improve solubility and hydrogen-bonding capacity, whereas phenyl/fluorophenyl groups enhance lipophilicity and π-π stacking .
  • Core Structure Influence :
    • Benzofuropyrimidines exhibit rigidity, favoring target selectivity, while pyrazolo-pyrimidines offer flexibility for diverse binding modes .
  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound is absent in the provided evidence, necessitating further experimental validation.

生物活性

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique benzofuro-pyrimidine scaffold, which is associated with various bioactive properties. The following sections will delve into its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C27H23N3O5C_{27}H_{23}N_{3}O_{5} with a molecular weight of 465.49 g/mol. The compound's structure includes:

  • A benzyl group
  • A methoxy-substituted benzyl moiety
  • A 2,4-dioxo group
  • A dihydrobenzofuro framework

These structural features suggest that the compound may exhibit significant interactions with biological targets due to its complexity and functional groups .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzofuro-pyrimidine core and subsequent modifications to introduce the benzyl and methoxy groups. Detailed synthetic procedures can be found in literature focusing on similar compounds .

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, derivatives of N-benzyl compounds have been evaluated for their Src kinase inhibitory activity, which is crucial in cancer progression. One study reported that certain N-benzyl derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.34 µM to 2.30 µM in specific cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of N-benzyl derivatives reveal that modifications in the benzyl group significantly affect biological activity. For example:

  • Unsubstituted N-benzyl derivative : GI50 values of 1.34 µM.
  • Fluoro-substituted analog : Slightly decreased activity (GI50 = 1.49–2.51 µM).
  • Methyl substitution : Resulted in a nearly four-fold decrease in potency compared to the unsubstituted version .

These findings suggest that both lipophilicity and cellular uptake play roles in the anticancer efficacy of these compounds.

Antioxidant Activity

In addition to anticancer properties, some related compounds have demonstrated antioxidant capabilities. The antioxidant activities were measured using DPPH and ABTS scavenging assays. For instance, certain triazole derivatives exhibited high radical scavenging abilities, indicating potential applications in oxidative stress-related conditions .

Case Study: Src Kinase Inhibition

A significant study focused on the Src kinase inhibition by various N-benzyl derivatives showed that structural modifications could enhance or diminish activity against cancer cell lines. The study highlighted how specific substitutions on the benzyl group impacted the overall biological efficacy of these compounds .

Research Findings on Antioxidant Properties

Another research effort explored the antioxidant activity of similar compounds, revealing that certain derivatives could effectively scavenge free radicals better than standard antioxidants like BHA (butylated hydroxyanisole). This suggests potential applications in preventing oxidative damage in biological systems .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation, cyclization, and amidation. For example, coupling α-chloroacetamide derivatives with heterocyclic intermediates under reflux in anhydrous solvents (e.g., DMF or THF) can yield the target compound. Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 for key intermediates), and catalyst selection (e.g., K2CO3 for deprotonation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation and confirms substituent positions via single-crystal analysis (e.g., R factor ≤0.049) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify proton environments, with methoxy (~δ 3.8 ppm) and benzyl groups (δ 4.5–5.0 ppm) as key signals .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 489.55) and monitors impurities .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in different assay systems?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (IC50 curves) to rule out false positives .
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to proposed targets .
  • Metabolite profiling : Identify active metabolites via liver microsome incubations and LC-HRMS to explain discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to enhance metabolic stability or binding affinity .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding and π-π stacking .
  • In vitro ADME : Compare logP (octanol/water) and plasma protein binding (%) across analogs to prioritize candidates .

Q. What experimental designs are effective for identifying off-target effects in cellular models?

  • Methodology :

  • Proteome-wide profiling : Employ affinity pulldown with biotinylated probes and mass spectrometry to map unintended interactions .
  • CRISPR-Cas9 screens : Knock out putative off-target genes and assess rescue of phenotype .
  • Transcriptomics : RNA-seq analysis post-treatment identifies dysregulated pathways .

Q. How can computational models predict the compound’s pharmacokinetic parameters?

  • Methodology :

  • Physiologically based pharmacokinetic (PBPK) modeling : Input logD, pKa, and permeability data to simulate absorption/distribution .
  • Machine learning : Train models on public ADME datasets (e.g., ChEMBL) to forecast bioavailability and clearance .

Methodological Considerations for Data Analysis

Q. What statistical approaches resolve variability in high-throughput screening results?

  • Methodology :

  • Z-score normalization : Identify outliers in dose-response data (|Z| >3 indicates significance) .
  • ANOVA with post-hoc tests : Compare replicate means (p<0.05) to confirm reproducibility .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Gene knockout/knockdown : Use siRNA or CRISPR to silence the target and assess rescue of activity .
  • Biochemical assays : Measure enzyme inhibition kinetics (Ki, Kd) using fluorescence polarization or ITC (isothermal titration calorimetry) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。